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molecular formula C14H16ClN B8342035 3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

Cat. No. B8342035
M. Wt: 233.73 g/mol
InChI Key: NAOOTRHULOBFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04732979

Procedure details

70.0 g of 8-chloro-3,4-dihydro-2(1H)-naphthalenone were boiled at reflux for 2.5 hours in 550 ml of benzene and 33 ml of pyrrolidine in the presence of 1.4 g of p-toluenesulphonic acid. The crude 1-(8-chloro-3,4-dihydro-2-naphthyl)-pyrrolidine obtained was processed without purification.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)=O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
550 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2CCC(=CC12)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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